molecular formula C12H9ClO3 B038721 5-(3-Chloro-4-methoxyphenyl)furfural CAS No. 124014-00-2

5-(3-Chloro-4-methoxyphenyl)furfural

Cat. No.: B038721
CAS No.: 124014-00-2
M. Wt: 236.65 g/mol
InChI Key: ZPFXNBOOLWTXFB-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)furfural: is an organic compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol . It is characterized by the presence of a furan ring substituted with a 3-chloro-4-methoxyphenyl group and an aldehyde group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-4-methoxyphenyl)furfural typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxybenzaldehyde with furfural under acidic conditions, followed by cyclization and purification steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chloro-4-methoxyphenyl)furfural undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-(3-Chloro-4-methoxyphenyl)-2-furaldehyde
  • 5-(3-Chloro-4-methoxyphenyl)furfuryl alcohol
  • 5-(3-Chloro-4-methoxyphenyl)furan-2-carboxylic acid

Comparison: Compared to its similar compounds, 5-(3-Chloro-4-methoxyphenyl)furfural is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities .

Properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-15-12-4-2-8(6-10(12)13)11-5-3-9(7-14)16-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFXNBOOLWTXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351114
Record name 5-(3-Chloro-4-methoxyphenyl)furfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124014-00-2
Record name 5-(3-Chloro-4-methoxyphenyl)furfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Chloro-4-methoxyphenyl)furfural
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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